2-Bromo-4-(methylsulfonyl)aniline

Descripción general

Descripción

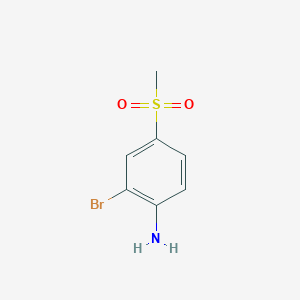

2-Bromo-4-(methylsulfonyl)aniline is a chemical compound with the CAS Number: 1396554-49-6 . It has a molecular weight of 250.12 . The IUPAC name for this compound is 4-bromo-2-(methylsulfonyl)aniline . It is typically stored at ambient temperature .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . One method involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Another method involves electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide.Physical And Chemical Properties Analysis

This compound is a solid-crystal at room temperature . It has a boiling point of 130-132°C .Aplicaciones Científicas De Investigación

Structural Analysis and Computational Studies

- Combined Experimental and Computational Structural Study : A study involved the synthesis of N-(2-cyanophenyl)disulfonamides, where 2-Bromo-4-(methylsulfonyl)aniline played a key role. The structures of these compounds were characterized using various techniques, including X-ray diffraction (XRD) and density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).

Synthesis and Reaction Studies

- Chemoselective Reactions with Amines : Research described chemoselective reactions of related electrophiles to this compound with amines. These reactions showcased selective displacements of different functional groups, providing insights into steric-driven selectivity (Baiazitov et al., 2013).

Spectroscopic Investigations

- FTIR and FTRaman Spectroscopic Investigation : A study involved the spectroscopic analysis of 2-bromo-4-methylaniline, closely related to this compound. The research utilized FTIR and FTRaman spectra, alongside Hartree-Fock (HF) and B3LYP methods, to understand the molecular geometry and vibrational frequencies (Ramalingam et al., 2010).

Sulfone Insertion and Synthesis

- Synthesis via Sulfur Dioxide Insertion : This research involved the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines like this compound. The process showcased the use of sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).

Application in Anti-Inflammatory Agents

- Pharmacological Evaluation : A series of 4-(methylsulfonyl)aniline derivatives, including structures related to this compound, were synthesized for potential anti-inflammatory applications. These compounds showed significant activity in in vivo tests, indicating the potential for developing selective COX-2 inhibitors (Mahdi, Mohammed, & Jassim, 2012).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Direcciones Futuras

While the exact future directions for this compound are not specified in the search results, compounds with similar structures have been used in medicinal chemistry, particularly in the development of selective COX-2 inhibitors . This suggests potential future applications in pharmaceutical research and development.

Mecanismo De Acción

Target of Action

It’s known that brominated anilines are often used in organic synthesis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of 2-Bromo-4-(methylsulfonyl)aniline involves its participation in reactions such as the Suzuki–Miyaura (SM) cross-coupling . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the aniline to form a bond with another molecule .

Biochemical Pathways

It’s known that brominated anilines can participate in various organic reactions, affecting multiple biochemical pathways depending on the context .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The exact molecular and cellular effects would depend on the specific reaction context and the other molecules involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM coupling, a reaction in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-(methylsulfonyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed selective amination reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drug development. Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, the compound has been observed to inhibit COX-2 by forming hydrogen bonds with the enzyme’s active site . This binding interaction prevents the enzyme from converting arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its activity for extended periods, although its effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting COX-2 activity . At higher doses, it can lead to toxic or adverse effects, such as gastrointestinal ulcers and liver damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the compound’s safety profile and its potential for drug development.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins.

Propiedades

IUPAC Name |

2-bromo-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKULEPZXDVWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57946-90-4 | |

| Record name | 2-bromo-4-methanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)